molecular formula C21H18N2O3 B3864619 METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE

METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE

Cat. No.: B3864619
M. Wt: 346.4 g/mol
InChI Key: XDJZXSIZCOPYSH-HYARGMPZSA-N
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Description

METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be summarized as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 4-formylbenzoic acid methyl ester and 2-(naphthalen-1-yl)acetamide.

    Condensation Reaction: The aldehyde group of 4-formylbenzoic acid methyl ester reacts with the amine group of 2-(naphthalen-1-yl)acetamide under acidic or basic conditions to form the Schiff base.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a reactor where the condensation reaction occurs.

    Catalytic Methods: The use of catalysts such as Lewis acids can enhance the reaction rate and yield, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the starting amine and aldehyde.

Scientific Research Applications

METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Material Science: It is used in the development of novel materials with unique optical and electronic properties.

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE involves its interaction with biological targets. The compound can bind to enzymes and proteins, altering their activity. The imine group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(NAPHTHALEN-2-YL)ACETATE: This compound shares a similar naphthalene moiety but differs in its functional groups.

    NAPHTHALEN-2-YL 1-(BENZAMIDO(DIETHOXYPHOSPHORYL)METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE: Another compound with a naphthalene core, but with different substituents and functional groups.

Uniqueness

METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its Schiff base structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-21(25)17-11-9-15(10-12-17)14-22-23-20(24)13-18-7-4-6-16-5-2-3-8-19(16)18/h2-12,14H,13H2,1H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJZXSIZCOPYSH-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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